molecular formula C11H15N3O B1458626 3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine CAS No. 1955519-60-4

3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

Cat. No. B1458626
CAS RN: 1955519-60-4
M. Wt: 205.26 g/mol
InChI Key: QLFXHMGELSOIPZ-UHFFFAOYSA-N
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Description

“3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine” is a derivative of pyridazine . Pyridazine is an aromatic, heterocyclic, organic compound with the molecular formula C4H4N2. It contains a six-membered ring with two adjacent nitrogen atoms . Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry, both because of their excellent chemistry and because of their potential applications in medicinal chemistry and optoelectronics .


Synthesis Analysis

The synthesis of pyridazine derivatives involves various methods. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . Another method involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst .


Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be identified by Fourier transform infrared spectroscopy (FTIR), and nuclear magnetic resonance spectroscopy (NMR) .


Chemical Reactions Analysis

Pyridazine derivatives undergo various chemical reactions. For instance, a TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals, and N-tosylhydrazones provides a variety of trisubstituted pyridazines . An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines .

Scientific Research Applications

Antimicrobial Activity

The pyridazine derivatives have been recognized for their antimicrobial properties. Compounds like “3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine” can be structured to target a variety of microbial infections. Research indicates that modifications to the pyridazine ring can lead to compounds effective against a broad spectrum of bacteria and fungi, potentially offering new treatments for resistant strains .

Antidepressant and Anxiolytic Effects

Pyridazine compounds have shown promise in the treatment of depression and anxiety-related disorders. Their ability to modulate neurotransmitter systems in the brain makes them candidates for the development of new antidepressant drugs. The specific compound could be explored for its efficacy in improving mood and reducing anxiety .

Anticancer Properties

Pyridazine derivatives are being explored for their anticancer activities. They can interfere with the proliferation of cancer cells and induce apoptosis. Studies suggest that “3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine” could be part of targeted therapies against specific types of cancer, such as leukemia and melanoma .

Anti-Inflammatory and Analgesic Effects

Research has demonstrated that pyridazine derivatives can exhibit significant anti-inflammatory and analgesic properties. They can inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in the body’s inflammatory response. This compound could be investigated for its potential to reduce inflammation and pain .

Optoelectronic Applications

Beyond medicinal chemistry, pyridazine derivatives like “3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine” have applications in optoelectronics. They can be used in the development of fluorescent materials and sensors due to their unique electronic properties. This opens up research avenues in creating more efficient and sensitive optoelectronic devices .

Safety and Hazards

The safety data sheet for pyridazine indicates that it is a combustible liquid. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-8(1)7-15-11-5-9-6-12-4-3-10(9)13-14-11/h5,8,12H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFXHMGELSOIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NN=C3CCNCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

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